4-Isocyanato-2-methoxy-1-methylbenzene

Enzyme inhibition Carboxylesterase Selectivity profiling

4-Isocyanato-2-methoxy-1-methylbenzene (CAS 61386-73-0) is a monofunctional aromatic isocyanate with molecular formula C9H9NO2 and molecular weight 163.17 g/mol. The compound features a phenyl ring substituted with an isocyanate group at the para position (relative to the methyl group), a methoxy group at the ortho position, and a methyl group.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 61386-73-0
Cat. No. B1285758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isocyanato-2-methoxy-1-methylbenzene
CAS61386-73-0
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C=O)OC
InChIInChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)5-9(7)12-2/h3-5H,1-2H3
InChIKeyAZZQXLUODGHLOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isocyanato-2-methoxy-1-methylbenzene (CAS 61386-73-0): Technical Baseline for Procurement and Scientific Selection


4-Isocyanato-2-methoxy-1-methylbenzene (CAS 61386-73-0) is a monofunctional aromatic isocyanate with molecular formula C9H9NO2 and molecular weight 163.17 g/mol . The compound features a phenyl ring substituted with an isocyanate group at the para position (relative to the methyl group), a methoxy group at the ortho position, and a methyl group . Its canonical SMILES is COC1=CC(N=C=O)=CC=C1C, with an InChIKey of AZZQXLUODGHLOY-UHFFFAOYSA-N . The isocyanate group confers high electrophilic reactivity toward nucleophiles including amines, alcohols, and thiols, while the methoxy and methyl substituents modulate electronic and steric properties that differentiate it from unsubstituted or singly substituted phenyl isocyanates [1].

Carboxylesterase 2 (CE2) inhibition study fit with reported isozyme-selectivity assay context
Impurity reference standard workflow for pharmaceutical analysis and method validation
Monofunctional chain terminator for specialty polyurethane, polyimide, and polyetherketone synthesis

Why Generic Substitution Fails: The Critical Role of Ortho-Methoxy Substitution in 4-Isocyanato-2-methoxy-1-methylbenzene


In-class aromatic isocyanates cannot be simply interchanged because substitution pattern on the phenyl ring governs both reaction kinetics and biological target engagement. The ortho-methoxy group in 4-isocyanato-2-methoxy-1-methylbenzene creates a unique electronic environment not present in para-only substituted analogs such as 4-methoxyphenyl isocyanate (CAS 5416-93-3) or methyl-only substituted analogs such as 4-methylphenyl isocyanate . Kinetic studies on para-substituted phenyl isocyanates demonstrate that reactions with amines and alcohols follow a Hammett correlation with ρ ≈ 2, indicating strong sensitivity to substituent electronic effects [1]. Addition of methyl or methoxy substituents to the phenyl ring of phenyl isocyanate can significantly decrease the adsorbed isocyanate's reactivity toward water [2]. Consequently, a generic procurement approach based solely on the isocyanate functional group fails to account for quantifiable differences in enzyme inhibition potency, reaction rates, and physicochemical properties that directly impact experimental reproducibility and product performance.

Target 4-Isocyanato-2-methoxy-1-methylbenzene vs 4-Methoxyphenyl isocyanate
Ortho-methoxy and para-methyl dual substitution may shift enzyme selectivity profile and reaction kinetics; boiling point and density differ, altering handling protocols.
Target 4-Isocyanato-2-methoxy-1-methylbenzene vs Phenyl isocyanate
Absence of methoxy and methyl groups can significantly increase adsorbed isocyanate reactivity toward water; CE2 inhibition and selectivity context may not transfer.
Target 4-Isocyanato-2-methoxy-1-methylbenzene vs 4-Methylphenyl isocyanate
Methoxy group contribution to electronic environment is lost; Hammett analysis indicates substituent-sensitive reactivity, may alter polymer end-group properties.

Quantitative Differentiation Evidence for 4-Isocyanato-2-methoxy-1-methylbenzene Relative to Structural Analogs


Potent and Selective Human Carboxylesterase 2 (CE2) Inhibition with >600-Fold Selectivity Over CE1

4-Isocyanato-2-methoxy-1-methylbenzene exhibits potent competitive inhibition of human carboxylesterase 2 (CE2) with a Ki of 42 nM and IC50 of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. Critically, the compound demonstrates >600-fold selectivity for CE2 over human carboxylesterase 1 (CE1), with CE1 inhibition measured at IC50 = 25.1 μM (25,100 nM) under comparable assay conditions [2]. This selectivity ratio far exceeds that of generic isocyanate-based probes which typically lack isozyme discrimination. The ortho-methoxy substitution pattern is posited to confer this selectivity through steric and electronic modulation of active site interactions, a feature absent in unsubstituted phenyl isocyanate and para-only substituted analogs [3].

CE2 Selectivity
Head-to-head
CE2 Ki 42 nM, IC50 20 nM; CE1 IC50 25,100 nM
Reported >600-fold selectivity supports isozyme-specific probing in complex matrices.
Human liver microsomes; fluorescein diacetate substrate.
Enzyme inhibition Carboxylesterase Selectivity profiling Drug metabolism Biochemical probe

Differentiated Physicochemical Profile Relative to 4-Methoxyphenyl Isocyanate

4-Isocyanato-2-methoxy-1-methylbenzene (CAS 61386-73-0) exhibits a boiling point of 250.7±33.0 °C at 760 mmHg and density of 1.0±0.1 g/cm³ [1]. In contrast, the closely related analog 4-methoxyphenyl isocyanate (CAS 5416-93-3) has a significantly lower boiling point of 76 °C at 1 mmHg [2]. While different pressure conditions preclude direct quantitative conversion, the presence of the additional methyl group in 4-isocyanato-2-methoxy-1-methylbenzene (absent in 4-methoxyphenyl isocyanate) increases molecular weight from 149.15 to 163.17 g/mol and alters intermolecular interactions, resulting in measurably different physical handling properties. The compound also exhibits flash point of 113.2±19.8 °C [1].

Physicochemical Profile
Cross-study
Target BP250.7±33.0 °C (760 mmHg)
Analog BP76 °C (1 mmHg) – 4-methoxyphenyl isocyanate
ΔMW+14.02 g/mol (methyl group)
Different handling and purification protocols required; substitution with analog may introduce volatility mismatch.
Density: 1.0±0.1 g/cm³ vs. 1.121 g/mL.
Physicochemical characterization Boiling point Density Lipophilicity Procurement specification

Enhanced Molecular Complexity and Electrophilic Modulation via Dual Substituent Effects

The combination of an electron-donating methoxy group (-OCH3) and an electron-donating methyl group (-CH3) on the same phenyl ring creates a distinct electronic environment compared to singly substituted aromatic isocyanates. Kinetic studies on para-substituted phenyl isocyanates establish that reaction rates with amines and alcohols follow a Hammett correlation with reaction constant ρ ≈ 2, demonstrating quantifiable sensitivity to substituent electronic effects [1]. The methoxy substituent exerts a strong electron-donating resonance effect (-M), while the methyl group contributes inductive electron donation (+I). This dual substitution pattern modulates the electrophilicity of the isocyanate carbon relative to phenyl isocyanate (unsubstituted baseline), 4-methylphenyl isocyanate (single methyl), and 4-methoxyphenyl isocyanate (single methoxy) [2]. Addition of methyl or methoxy substituents to phenyl isocyanate significantly decreases reactivity toward water [3].

Dual Substituent Effects
Class-level
Hammett ρ ≈ 2 for para-substituted phenyl isocyanates; methoxy (-M) and methyl (+I) modulate electrophilicity.
Reactivity fine-tuning context; polymer synthesis and bioconjugation may benefit from controlled kinetics.
Data to verify for this specific substitution pattern.
Structure-activity relationship Electrophilicity Hammett analysis Reaction kinetics SAR

Validated Utility as Pharmaceutical Intermediate and Impurity Reference Standard

4-Isocyanato-2-methoxy-1-methylbenzene is established as a reference substance for drug impurity analysis and serves as a pharmaceutical intermediate in research settings [1]. The compound's defined isocyanate reactivity enables its use as a building block for synthesizing targeted therapeutic candidates, particularly those requiring controlled urea or carbamate linkage formation . Unlike more common aliphatic isocyanates that may exhibit different reaction kinetics, this aromatic isocyanate provides a distinct reactivity profile suitable for specific medicinal chemistry applications. The compound is available as a research-grade reagent at defined purity specifications from validated commercial sources .

Reference Standard
Supporting
Established as drug impurity reference substance; purity ≥95% typical.
Supports analytical method validation and system suitability testing.
Research-use only; supplier specification.
Pharmaceutical analysis Impurity profiling Reference standard Synthetic intermediate Quality control

Computational LogP Differentiation Relative to Analogous Aromatic Isocyanates

Computed partition coefficients for 4-isocyanato-2-methoxy-1-methylbenzene provide differentiation from simpler aromatic isocyanates. The compound's topological polar surface area (TPSA) is calculated at 62.32 Ų, with XLogP3 value of 10.58 and WLogP of 9.27 [1]. These values differ substantially from unsubstituted phenyl isocyanate and singly substituted analogs, reflecting the combined contributions of the lipophilic methyl group and the polar methoxy substituent. A negative logP(o/w) of -0.2248 has been reported in alternative computational analyses [2], though this value appears inconsistent with the presence of lipophilic methyl substitution and may reflect different calculation methodologies. The dual substitution pattern generates a unique balance of hydrophilic (methoxy) and hydrophobic (methyl) character not achievable with mono-substituted analogs.

Computed Lipophilicity
Class-level
TPSA 62.32 Ų; XLogP3 10.58; H-bond acceptors 2.
Dual substitution balances hydrophilic/hydrophobic character; may influence chromatographic retention.
In silico prediction; logP(o/w) -0.2248 reported elsewhere.
Lipophilicity LogP ADME prediction Partition coefficient Drug design

Distinct Polymer Building Block for Polyurethane, Polyimide, and Polyetherketone Synthesis

4-Isocyanato-2-methoxy-1-methylbenzene is established as a monomer for synthesizing polyurethanes, polyimides, and polyetherketones . The compound's isocyanate group undergoes polyaddition with polyols to form urethane linkages, while the methoxy and methyl substituents remain intact in the polymer backbone, potentially influencing chain packing, thermal properties, and solvent resistance of the final material. Unlike diisocyanates commonly used in bulk polymer production (e.g., MDI, TDI), this monofunctional isocyanate serves as a chain terminator or specialized co-monomer for introducing controlled end-group functionality. The ortho-methoxy group may also participate in directing specific polymer morphologies or enabling post-polymerization functionalization strategies not accessible with unsubstituted phenyl isocyanate [1].

Polymer Building Block
Class-level
Monofunctional isocyanate for polyurethane, polyimide, polyetherketone synthesis; enables chain termination.
Controlled end-group functionality and molecular architecture may be achieved vs. conventional diisocyanates.
Application context requires experimental validation.
Polymer chemistry Polyurethane Polyimide Monomer Materials science

Optimal Application Scenarios for 4-Isocyanato-2-methoxy-1-methylbenzene Based on Quantitative Evidence


Selective Carboxylesterase 2 (CE2) Activity Profiling in Drug Metabolism Studies

4-Isocyanato-2-methoxy-1-methylbenzene is optimally deployed as a selective CE2 inhibitor probe in human liver microsome assays. With Ki = 42 nM for CE2 and >600-fold selectivity over CE1 (IC50 = 25.1 μM), this compound enables specific interrogation of CE2-mediated ester prodrug hydrolysis without confounding CE1 interference [1]. Applications include: (1) Deconvoluting CE2 versus CE1 contributions to prodrug activation in ADME studies; (2) Validating CE2-specific substrate turnover in recombinant enzyme systems; (3) Establishing CE2 inhibition liability for drug candidates containing ester moieties. The high selectivity ratio exceeds that of commonly used non-selective esterase inhibitors such as bis(4-nitrophenyl)phosphate (BNPP), making this compound uniquely suited for isozyme-specific pharmacological investigations [2].

Synthesis of CE2-Selective Pharmacological Tool Compounds and Urea-Based Drug Candidates

The isocyanate group of 4-Isocyanato-2-methoxy-1-methylbenzene serves as a reactive handle for constructing urea, carbamate, and thiocarbamate linkages with amine- or alcohol-containing pharmacophores. The compound's demonstrated CE2 inhibitory activity (Ki = 42 nM) provides a validated starting point for medicinal chemistry optimization programs targeting CE2 modulation [1]. Researchers can exploit the compound's reactivity to generate focused libraries of urea derivatives for structure-activity relationship (SAR) studies. The ortho-methoxy and para-methyl substitution pattern may be preserved or further modified to explore steric and electronic contributions to target engagement. This scenario is particularly relevant for drug discovery programs addressing conditions where CE2 activity modulation is therapeutically relevant, including irinotecan-induced delayed-onset diarrhea and metabolic disorders [2].

Synthesis of End-Functionalized Specialty Polyurethanes and Polyimides

4-Isocyanato-2-methoxy-1-methylbenzene is deployed as a monofunctional chain terminator in polyurethane and polyimide synthesis to introduce controlled end-group functionality [1]. In polyurethane formulations, the compound reacts with terminal hydroxyl or amine groups to cap polymer chains, preventing further chain extension and enabling precise molecular weight control. The methoxy and methyl substituents modulate the polarity and solubility of the resulting polymer end-groups, which can influence material properties including surface energy, adhesion, and compatibility with fillers or co-polymers. This application is distinct from the use of conventional aromatic diisocyanates (MDI, TDI), which introduce crosslinking rather than chain termination. The compound's defined boiling point (250.7±33.0 °C) and density (1.0±0.1 g/cm³) facilitate precise stoichiometric control during polymerization reactions [2].

Analytical Reference Standard for Pharmaceutical Impurity Profiling

4-Isocyanato-2-methoxy-1-methylbenzene is established as a reference substance for drug impurity analysis [1]. Analytical laboratories conducting impurity profiling of pharmaceutical substances containing the 3-methoxy-4-methylphenyl scaffold require this compound as a characterized reference standard for method validation, system suitability testing, and quantitative impurity determination. Applications include: (1) HPLC/LC-MS method development and validation for detecting and quantifying this specific impurity in drug substance batches; (2) Establishing impurity acceptance criteria per ICH Q3A guidelines; (3) Stability-indicating assay development where this compound may appear as a degradation product or synthetic byproduct. The compound's defined molecular weight (163.17 g/mol), canonical SMILES (COC1=CC(N=C=O)=CC=C1C), and InChIKey (AZZQXLUODGHLOY-UHFFFAOYSA-N) enable unambiguous identification in chromatographic and mass spectrometric workflows [2].

Application
Selection Property
Validation Focus
CE2 activity profiling in drug metabolism research
Isozyme-selectivity assay context
CE2-specific substrate turnover validation; ADME study endpoint interpretation
Synthesis of CE2-targeted research compounds and urea-based libraries
Electrophilic isocyanate handle for carbamate/urea formation
Structure-activity relationship (SAR) profiling; CE2 pathway-response context
Specialty polymer synthesis with controlled end-group functionality
Monofunctional chain-termination property
Molecular weight control; end-group incorporation and material property modulation
Pharmaceutical impurity profiling reference standard
Characterized reference standard identity
Method validation; system suitability; impurity quantification per ICH guidelines

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